[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is a complex organic compound that features a benzothiazole ring fused with a morpholine ring and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 2-mercaptobenzothiazole with morpholine derivatives under specific conditions. One common method includes the use of acid chlorides to facilitate the formation of the desired compound. The reaction can be summarized as follows:
Starting Materials: 2-mercaptobenzothiazole and morpholine derivatives.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-mercaptobenzothiazole is first treated with the acid chloride to form an intermediate, which then reacts with the morpholine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the morpholine and sulfur groups.
2-Mercaptobenzothiazole: Contains a thiol group, making it more reactive in certain chemical reactions.
Morpholine: A simpler ring structure that lacks the benzothiazole moiety.
Uniqueness
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is unique due to its combination of a benzothiazole ring, a morpholine ring, and a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-imino-morpholin-4-yl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c12-18(15,14-5-7-16-8-6-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXXZQLVVVVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=N)(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.